molecular formula C13H17N B8200564 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Cat. No.: B8200564
M. Wt: 187.28 g/mol
InChI Key: JARIUGIVDZQWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves the hydrogenation of indacene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 8-methylindacene using a palladium catalyst under high pressure and temperature . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade hydrogenation reactors and catalysts to ensure high yield and purity of the final product . Quality control measures, such as gas chromatography and mass spectrometry, are employed to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl halides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, secondary amines

    Substitution: Substituted indacene derivatives

Properties

IUPAC Name

8-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-8-9-4-2-6-11(9)13(14)12-7-3-5-10(8)12/h2-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARIUGIVDZQWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C3=C1CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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